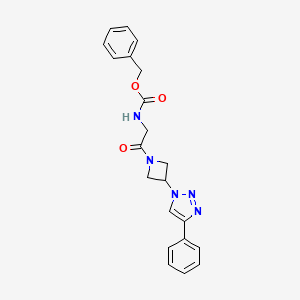
benzyl (2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a carbamate group (-NHCOO-), a triazole ring, and a phenyl group. Carbamates are often used in pharmaceuticals and pesticides .
Molecular Structure Analysis
The compound contains a carbamate group, a triazole ring, and a phenyl group. The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
Carbamates can undergo hydrolysis to form alcohols and isocyanates. The triazole ring is generally stable and resistant to hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups. Carbamates generally have moderate polarity and can form hydrogen bonds .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Click One-Pot Synthesis and Spectral Analyses : A related compound, methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, was synthesized through a one-pot three-component strategy. Characterization included FT-IR, NMR spectroscopy, and single crystal X-ray diffraction, emphasizing the compound's stabilized structure through intermolecular hydrogen bonding interactions. This research provides insight into the synthetic versatility and structural stability of triazole derivatives, contributing to the development of compounds with potential biological activities (Ahmed et al., 2016).
Pyrolysis Studies : The study on the pyrolysis of benzyl 2-oxazolecarbamates offers insights into chemical transformations relevant to the synthesis and stability of related carbamate compounds. The formation of diverse products through heating showcases the reactive nature of such compounds and their potential for further chemical manipulations (Tanaka et al., 1982).
Biological Activities
- Anti-inflammatory and Antitubercular Activities : The synthesis of N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, derivatives related to benzyl carbamates, exhibited anti-inflammatory activity. This suggests the potential of benzyl carbamates in developing new anti-inflammatory agents (Kalsi et al., 1990). Moreover, novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showed promising anti-tubercular activity, indicating the therapeutic potential of such compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Material Science Applications
- Photo-Oxidation Studies : The photodegradation of urethane model systems, including ethyl N-phenyl-carbamate, provides insights into the stability and degradation pathways of carbamate compounds under UV irradiation. This research is essential for understanding the photochemical properties of carbamate-based materials and their potential applications in photostable coatings or materials (Beachell & Chang, 1972).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-20(11-22-21(28)29-15-16-7-3-1-4-8-16)25-12-18(13-25)26-14-19(23-24-26)17-9-5-2-6-10-17/h1-10,14,18H,11-13,15H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRQCIIIWDYBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2965720.png)
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965721.png)

![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)
![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965724.png)
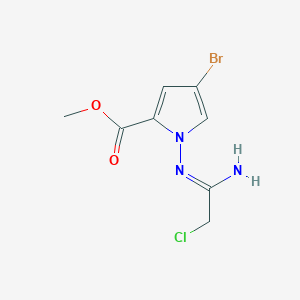
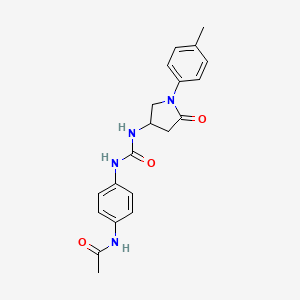
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2965727.png)

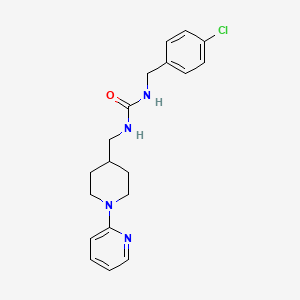
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2965736.png)
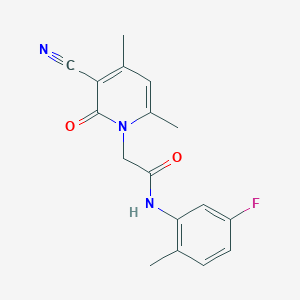
![N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965741.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide](/img/structure/B2965743.png)
